molecular formula C18H24N2O2 B4506242 N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-methylpropanamide

N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-methylpropanamide

Cat. No.: B4506242
M. Wt: 300.4 g/mol
InChI Key: NPGVMAQGWGJLDI-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C18H24N2O2 and its molecular weight is 300.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.183778013 g/mol and the complexity rating of the compound is 349. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurological Applications

Compounds similar to N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-methylpropanamide have been studied for their potential in neurological applications. For instance, the pharmacology of Lysergic Acid Diethylamide (LSD), a compound with a somewhat related molecular structure, has been reviewed extensively. LSD's effects on neurotransmitter systems, particularly its impact on serotonin receptors, offer a window into understanding consciousness and treating conditions like cluster headaches and anxiety in terminal illnesses (Passie et al., 2008).

Pharmacological Characterization

The dopamine D2-like receptor antagonist Eticlopride, a substituted benzamide analog, provides insights into central dopamine receptor function and behavior. Research utilizing Eticlopride helps to understand the role of D2-like receptors in various behavioral models, offering parallels for studying compounds like this compound in the context of antipsychotic activity and side effects (Martelle & Nader, 2008).

Toxicology and Environmental Impact

The toxicological aspects and environmental impact of chemicals have been a significant area of research. For example, the study on the degradation of acetaminophen by advanced oxidation processes sheds light on the pathways, by-products, and biotoxicity, providing a framework for understanding the environmental fate and potential hazards of similar compounds (Qutob et al., 2022).

Properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-(furan-2-ylmethyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-14(2)18(21)20(13-17-6-5-11-22-17)12-15-7-9-16(10-8-15)19(3)4/h5-11,14H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGVMAQGWGJLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N(CC1=CC=C(C=C1)N(C)C)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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